4-Hydroxyquinoline-6-carbonitrile
Overview
Description
4-Hydroxyquinoline-6-carbonitrile is a hydroxylated quinoline derivative . It has a molecular formula of C10H6N2O and a molecular weight of 170.17 g/mol. It’s not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of this compound involves the reaction of phosphorous tribromide with a solution in DMF. The reaction is slightly exothermic and after cooling to room temperature, it’s diluted with ice water and stirred for an hour. The product is then filtered off, washed with water, and air-dried.Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline nucleus with a hydroxyl group at the 4th position and a carbonitrile group at the 6th position .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Corrosion Inhibition
4-Hydroxyquinoline-6-carbonitrile derivatives have been investigated for their corrosion inhibition properties. Studies have shown their effectiveness in preventing corrosion of metals like iron. For example, computational studies on novel quinoline derivatives, including those similar to this compound, revealed strong adsorption and corrosion inhibition on iron surfaces. These studies utilized quantum chemical and molecular dynamics simulation approaches to explore the relationship between corrosion inhibition and various chemical properties (Erdoğan et al., 2017). Similarly, another study demonstrated that quinoline derivatives acted as effective green corrosion inhibitors for mild steel in acidic mediums. Their adsorption on the metal surface was found to obey the Langmuir adsorption isotherm, and various surface analysis techniques confirmed their inhibitory action (Singh, Srivastava, & Quraishi, 2016).
Biological Activity
Compounds based on this compound have shown potential in various biological activities. Pyran derivatives of 8-hydroxyquinoline, a compound structurally related to this compound, have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. These compounds exhibited better antibacterial activity than standard antibiotics in some cases (Rbaa et al., 2019).
Applications in Epidermal Growth Factor Receptor (EGFR) Inhibition
This compound derivatives have been explored as inhibitors of the epidermal growth factor receptor (EGFR) kinase. Studies on 4-anilino-6,7-dialkoxyquinoline-3-carbonitriles indicated that these compounds are effective EGFR kinase inhibitors. This research holds potential implications for the development of new treatments in oncology (Wissner et al., 2000).
Safety and Hazards
4-Hydroxyquinoline-6-carbonitrile is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s important to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and use personal protective equipment when handling this compound .
Mechanism of Action
Target of Action
It’s worth noting that quinoline derivatives, such as 8-hydroxyquinoline, have been reported to interact with 2-oxoglutarate (2og) and iron-dependent oxygenases, which are considered promising therapeutic targets for various human diseases .
Mode of Action
Similar compounds like 5-carboxy-8-hydroxyquinoline (iox1) have been reported to inhibit 2og-dependent enzymes, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Biochemical Pathways
Related compounds like iox1 have been reported to affect the activity of 2og-dependent enzymes, which play crucial roles in various biochemical pathways .
Result of Action
Related compounds have been reported to inhibit the activity of 2og-dependent enzymes, which could potentially lead to changes in cellular processes .
Properties
IUPAC Name |
4-oxo-1H-quinoline-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-1-2-9-8(5-7)10(13)3-4-12-9/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQABNJYWSVSCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470135 | |
Record name | 4-HYDROXYQUINOLINE-6-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219763-82-3 | |
Record name | 4-HYDROXYQUINOLINE-6-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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